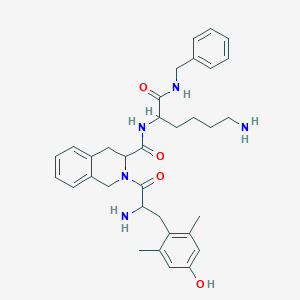

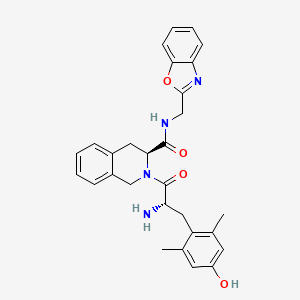

![molecular formula C49H69N13O12S B10849235 2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10849235.png)

2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-BT-OH (JMV1645) ist ein synthetisches Peptid, das aus Lysin, Arginin, Prolin, Hydroxyprolin, Glycin, Isoleucin, Serin und einer modifizierten Aminosäure, D-Benzothiazol, besteht. Diese Verbindung wurde so konzipiert, dass sie mit bestimmten biologischen Zielmolekülen interagiert, was sie in verschiedenen Bereichen der wissenschaftlichen Forschung wertvoll macht.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von H-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-BT-OH erfolgt über Festphasenpeptidsynthese (SPPS). Der Prozess beginnt typischerweise mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe von geschützten Aminosäuren. Jede Aminosäure wird unter Verwendung von Reagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt. Nachdem die Peptidkette aufgebaut ist, wird die Verbindung mit Trifluoressigsäure (TFA) in Gegenwart von Abfängern vom Harz abgespalten und entschützt .

Industrielle Produktionsverfahren

Die industrielle Produktion dieses Peptids folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatische Peptidsynthesizer werden häufig eingesetzt, um Präzision und Effizienz zu gewährleisten. Der Prozess beinhaltet strenge Reinigungsschritte, wie z. B. Hochleistungsflüssigchromatographie (HPLC), um die gewünschten Reinheitsgrade zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-BT-OH kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reagenzien wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) durchgeführt werden.

Substitution: Das Peptid kann an Substitutionsreaktionen teilnehmen, insbesondere an den Seitenketten der Aminosäuren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Dithiothreitol, Tris(2-carboxyethyl)phosphin.

Substitution: Verschiedene Nucleophile und Elektrophile, abhängig von der gewünschten Modifikation.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation beispielsweise zur Bildung von Disulfidbrücken führen, während die Reduktion zum Bruch solcher Brücken führen kann .

Wissenschaftliche Forschungsanwendungen

H-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-BT-OH hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken.

Biologie: Untersucht auf seine Interaktionen mit biologischen Zielmolekülen, wie z. B. Rezeptoren und Enzymen.

Medizin: Erforscht auf mögliche therapeutische Anwendungen, darunter als Medikamentenkandidat zur gezielten Ansteuerung bestimmter Rezeptoren.

Industrie: Wird bei der Entwicklung von Peptid-basierten Materialien und als Standard in analytischen Verfahren eingesetzt

Wirkmechanismus

Der Wirkmechanismus von H-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-BT-OH umfasst seine Interaktion mit spezifischen molekularen Zielmolekülen, wie z. B. dem Bradykinin-B2-Rezeptor. Diese Interaktion kann Signalwege aktivieren oder hemmen und zu verschiedenen biologischen Wirkungen führen. Die Struktur des Peptids ermöglicht es ihm, mit hoher Affinität an sein Ziel zu binden und die Aktivität des Rezeptors zu modulieren .

Wirkmechanismus

The mechanism of action of H-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-BT-OH involves its interaction with specific molecular targets, such as the bradykinin B2 receptor. This interaction can activate or inhibit signaling pathways, leading to various biological effects. The peptide’s structure allows it to bind with high affinity to its target, modulating the receptor’s activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-Lys-Arg-Pro-Hyp-Gly-Thi-Ser-D-BT-OH (JMV1669): Ähnliche Struktur, jedoch mit Threonin anstelle von Isoleucin.

H-Gly-Pro-Hyp-OH (Tripeptid 29): Ein kürzeres Peptid mit unterschiedlicher biologischer Aktivität

Einzigartigkeit

H-Lys-Arg-Pro-Hyp-Gly-Igl-Ser-D-BT-OH ist einzigartig aufgrund seiner spezifischen Sequenz und des Vorhandenseins des D-Benzothiazol-Restes, der ihm besondere biologische Eigenschaften verleiht. Diese Einzigartigkeit macht ihn wertvoll für gezielte Forschungsanwendungen und potenzielle therapeutische Anwendungen .

Eigenschaften

Molekularformel |

C49H69N13O12S |

|---|---|

Molekulargewicht |

1064.2 g/mol |

IUPAC-Name |

2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid |

InChI |

InChI=1S/C49H69N13O12S/c50-16-6-5-11-31(51)42(68)56-32(12-7-17-54-49(52)53)46(72)60-18-8-14-36(60)48(74)61-23-30(64)21-37(61)44(70)55-22-39(65)59-41(29-19-27-9-1-2-10-28(27)20-29)45(71)57-33(25-63)43(69)58-34-26-75-38-15-4-3-13-35(38)62(47(34)73)24-40(66)67/h1-4,9-10,13,15,29-34,36-37,41,63-64H,5-8,11-12,14,16-26,50-51H2,(H,55,70)(H,56,68)(H,57,71)(H,58,69)(H,59,65)(H,66,67)(H4,52,53,54)/t30?,31?,32-,33+,34-,36+,37+,41?/m1/s1 |

InChI-Schlüssel |

DSKXSKYPLRUWNI-XISDYZNSSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@@H](CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)N2CC(C[C@H]2C(=O)NCC(=O)NC(C3CC4=CC=CC=C4C3)C(=O)N[C@@H](CO)C(=O)N[C@@H]5CSC6=CC=CC=C6N(C5=O)CC(=O)O)O |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(C3CC4=CC=CC=C4C3)C(=O)NC(CO)C(=O)NC5CSC6=CC=CC=C6N(C5=O)CC(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

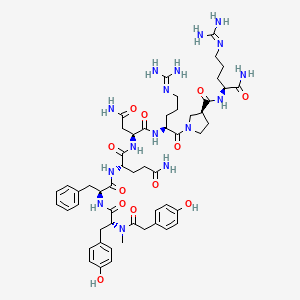

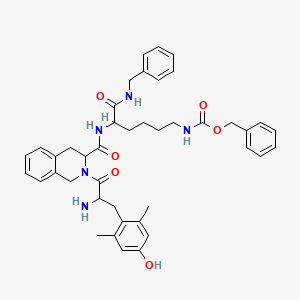

![H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid](/img/structure/B10849176.png)

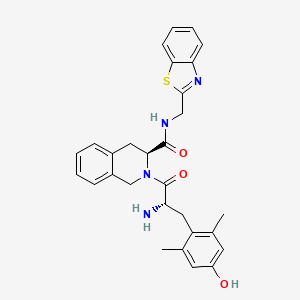

![H-DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849180.png)

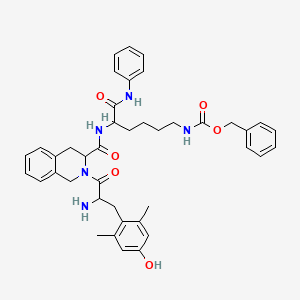

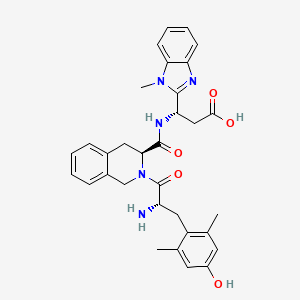

![H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid](/img/structure/B10849182.png)

![H-D-Tic-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2](/img/structure/B10849188.png)

![1-(5-Bromo-2-pyridyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B10849192.png)

![H-D-Phe-c[Cys-Ala-D-Trp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849194.png)

![sodium;3-[(E,7R,8R)-9-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3,7-dimethyl-8-sulfooxynon-2-enyl]-4-hydroxyphenolate](/img/structure/B10849199.png)